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Introduction
YM-900, also known as YM90K, is a potent and selective competitive antagonist of α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Its ability to block

these ionotropic glutamate receptors makes it a valuable tool for investigating the physiological

and pathological roles of glutamatergic neurotransmission. In primary neuronal cell culture, YM-

900 is particularly useful for studying mechanisms of excitotoxicity and for evaluating potential

neuroprotective strategies.[2] Excitotoxicity, the pathological process by which excessive

stimulation of glutamate receptors leads to neuronal damage and death, is implicated in

various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[3]

[4] By selectively blocking AMPA/kainate receptors, YM-900 allows researchers to dissect the

specific contribution of these receptors to neuronal function and dysfunction in a controlled in

vitro environment.

These application notes provide detailed protocols for the use of YM-900 in primary neuronal

cell cultures, focusing on neuroprotection assays against AMPA-induced excitotoxicity.
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Parameter Value Species Reference

Ki for [3H]-AMPA

binding
0.084 µM Rat [2]

Ki for [3H]-kainate

binding
2.2 µM Rat [2]

Ki for [3H]-L-

glutamate binding

(NMDA-sensitive site)

> 100 µM Rat [2]

Ki for [3H]-glycine

binding (strychnine-

insensitive site)

37 µM Rat [2]

pA2 value (vs.

kainate)
6.83

Rat (cortical mRNA-

injected Xenopus

oocytes)

[1]

Recommended Concentration Ranges for In Vitro
Experiments

Application Agonist
YM-900
Concentrati
on

Pre-
incubation
Time

Agonist
Exposure

Reference/
Derived
From

Neuroprotecti

on Assay

AMPA (10 µM

with 100 µM

Cyclothiazide

)

1 - 50 µM 30 minutes 30 minutes [5]

Neuroprotecti

on Assay

Glutamate

(100 µM)
1 - 50 µM 1 hour 24 hours [6]
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This protocol describes the isolation and culture of primary hippocampal neurons from

embryonic day 18 (E18) rats or mice.

Materials:

E18 pregnant rat or mouse

Hanks' Balanced Salt Solution (HBSS), ice-cold

Plating Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and

penicillin/streptomycin

Trypsin (0.25%)

DNase I

Fetal Bovine Serum (FBS)

Poly-D-lysine or Poly-L-ornithine coated culture vessels (plates or coverslips)

Sterile dissection tools

Centrifuge

Incubator (37°C, 5% CO2)

Procedure:

Tissue Dissection:

1. Euthanize the pregnant animal according to approved institutional guidelines.

2. Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold

HBSS.

3. Remove the embryos and decapitate them.

4. Under a dissecting microscope, carefully dissect the hippocampi from the embryonic

brains in a fresh dish of ice-cold HBSS.
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Enzymatic Digestion:

1. Transfer the dissected hippocampi to a sterile conical tube.

2. Remove the HBSS and add 2 ml of 0.25% trypsin.

3. Incubate at 37°C for 15 minutes.

4. Add a few drops of DNase I to reduce cell clumping.

5. Stop the digestion by adding 2 ml of plating medium containing 10% FBS.

Cell Dissociation and Plating:

1. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension

is obtained.

2. Centrifuge the cell suspension at 200 x g for 5 minutes.

3. Resuspend the cell pellet in fresh plating medium.

4. Determine the cell density using a hemocytometer.

5. Plate the cells onto Poly-D-lysine or Poly-L-ornithine coated culture vessels at a desired

density (e.g., 2.5 x 105 cells/cm2).

Cell Culture Maintenance:

1. Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

2. After 24 hours, replace half of the medium with fresh, pre-warmed plating medium.

3. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for

experiments after 7-14 days in vitro (DIV).

Protocol 2: Neuroprotection Assay Against AMPA-
Induced Excitotoxicity

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the procedure to assess the neuroprotective effects of YM-900 against

excitotoxicity induced by AMPA in primary neuronal cultures.

Materials:

Primary neuronal cultures (e.g., hippocampal or cortical neurons, DIV 7-14)

YM-900 stock solution (e.g., 10 mM in DMSO, stored at -20°C)

AMPA stock solution (e.g., 10 mM in water, stored at -20°C)

Cyclothiazide (optional, to potentiate AMPA responses)

Neurobasal medium

Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Propidium Iodide)

Plate reader or fluorescence microscope

Procedure:

Preparation of Reagents:

1. Prepare working solutions of YM-900, AMPA, and cyclothiazide in pre-warmed Neurobasal

medium at the desired final concentrations. It is recommended to perform a dose-

response curve for YM-900 (e.g., 0.1, 1, 10, 50 µM).

Treatment:

1. Remove the culture medium from the primary neuronal cultures.

2. Wash the cells once with pre-warmed Neurobasal medium.

3. Add the medium containing the desired concentration of YM-900 to the cells. For control

wells, add medium without YM-900.

4. Incubate for 30 minutes to 1 hour at 37°C.
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5. Add AMPA (with or without cyclothiazide) to the wells to induce excitotoxicity. A typical

concentration is 10-100 µM AMPA.

6. Incubate for the desired duration (e.g., 30 minutes for acute toxicity or up to 24 hours for

delayed cell death).

Assessment of Cell Viability:

1. After the incubation period, assess neuronal viability using a standard method:

MTT Assay: Measures mitochondrial activity in living cells.

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into

the culture medium.

Live/Dead Staining (Calcein-AM/Propidium Iodide): Calcein-AM stains live cells green,

while propidium iodide stains the nuclei of dead cells red.

Data Analysis:

1. Quantify the results according to the manufacturer's instructions for the chosen viability

assay.

2. Express cell viability as a percentage of the control (untreated) group.

3. Compare the viability of cells treated with AMPA alone to those pre-treated with YM-900 to

determine the neuroprotective effect.

Visualizations
Signaling Pathway of AMPA Receptor-Mediated
Excitotoxicity and Inhibition by YM-900
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Caption: AMPA receptor-mediated excitotoxicity pathway and its inhibition by YM-900.
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Experimental Workflow for a Neuroprotection Assay

Start: Primary Neuronal Culture (DIV 7-14)

Prepare YM-900 and AMPA solutions

Pre-treat with YM-900 (or vehicle control)

Induce Excitotoxicity with AMPA

Incubate

Assess Cell Viability (e.g., MTT, LDH assay)

Analyze and Compare Data

End: Determine Neuroprotective Effect
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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